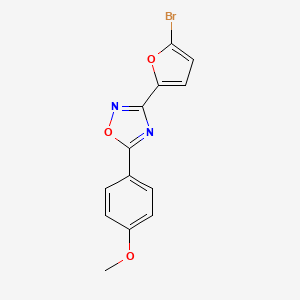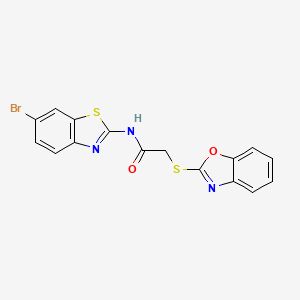![molecular formula C18H14N4O8S2-2 B1226586 5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lissamine fast red(2-) is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 5-[(4-acetamido-2-sulfophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonic acid. It is a conjugate base of a lissamine fast red (acid form).
Applications De Recherche Scientifique
Molecular Structure and UV–Vis Spectral Analysis
Research conducted by Shahab et al. (2016) explored the molecular structures of new azo dyes, including compounds similar to the one . These dyes were studied for their potential use in polarizing films, with a focus on their electronic excitation properties and UV/Vis spectra. Their study demonstrated that these azo dyes, based on their molecular structure, could have applications in optoelectronic devices (Shahab et al., 2016).
Substituent Effects on Absorption Spectra of Related Dyes
The research by Iyun et al. (2020) investigated dyes derived from compounds similar to 5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate. This study focused on the absorption spectra of these dyes in various solvents, their application on fabrics like wool and silk, and the assessment of their fastness properties. The findings indicated potential applications of these dyes in the textile industry (Iyun et al., 2020).
Simultaneous Determination of Caffeine and Paracetamol
Tefera et al. (2016) explored the use of a compound related to this compound in the simultaneous determination of caffeine and paracetamol. This study demonstrated how derivatives of this compound can be useful in analytical chemistry, particularly in voltammetric methods for drug analysis (Tefera et al., 2016).
Synthesis and Characterization for Biological Screening
El-Gaby et al. (2018) conducted a study on the synthesis and characterization of derivatives containing the sulfonamide moiety for in vitro biological screening. This research offers insights into how similar compounds can be utilized in the development of new pharmaceuticals or biological agents (El-Gaby et al., 2018).
Bacterial Communities and Environmental Applications
Research by Nörtemann et al. (1986, 1993) focused on bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. These studies are significant for understanding the environmental impact and biodegradation of such compounds, suggesting their role in environmental biotechnology (Nörtemann et al., 1986); (Nörtemann et al., 1993).
Synthesis and Application in Polarizing Film
Shahab et al. (2017) provided a comprehensive study on the synthesis and spectroscopic analysis of a new azo dye, similar to the compound . The research highlighted its application in polarizing films, emphasizing its thermal and optical properties (Shahab et al., 2017).
Dyeing Application in Textile Industry
Lykidou et al. (2019) explored the reuse of effluent water obtained in the ultrafiltration of reactive dyes. The study illustrated the application of related dyes in the textile industry and their potential for sustainable practices (Lykidou et al., 2019).
Propriétés
Formule moléculaire |
C18H14N4O8S2-2 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30)/p-2 |
Clé InChI |
IJPUPVHRAZCFRI-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)


![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)



![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)
